2-(4-Fluorophenoxy)-1-(4-(quinoxalin-2-yloxy)piperidin-1-yl)ethanone
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Overview
Description
2-(4-Fluorophenoxy)-1-(4-(quinoxalin-2-yloxy)piperidin-1-yl)ethanone is a synthetic organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a fluorophenoxy group and a quinoxalin-2-yloxy group attached to a piperidine ring. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluorophenoxy)-1-(4-(quinoxalin-2-yloxy)piperidin-1-yl)ethanone typically involves multiple steps, starting from commercially available precursors. A common synthetic route might include:
Formation of the piperidine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the fluorophenoxy group: This step can involve nucleophilic substitution reactions where a fluorophenol derivative reacts with an appropriate electrophile.
Attachment of the quinoxalin-2-yloxy group: This can be done through etherification reactions, where quinoxaline derivatives are reacted with suitable leaving groups.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluorophenoxy)-1-(4-(quinoxalin-2-yloxy)piperidin-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: This can lead to the formation of oxidized derivatives, potentially altering the biological activity of the compound.
Reduction: Reduction reactions can modify the functional groups, such as reducing ketones to alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoxaline N-oxides, while reduction could produce piperidine alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its interactions with biological targets.
Medicine: Potential therapeutic applications, such as in the development of new drugs.
Industry: Use in the production of specialty chemicals or as intermediates in chemical synthesis.
Mechanism of Action
The mechanism of action of 2-(4-Fluorophenoxy)-1-(4-(quinoxalin-2-yloxy)piperidin-1-yl)ethanone would depend on its specific biological targets. Generally, such compounds can interact with enzymes, receptors, or other proteins, modulating their activity. The molecular pathways involved might include signal transduction, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chlorophenoxy)-1-(4-(quinoxalin-2-yloxy)piperidin-1-yl)ethanone
- 2-(4-Bromophenoxy)-1-(4-(quinoxalin-2-yloxy)piperidin-1-yl)ethanone
- 2-(4-Methylphenoxy)-1-(4-(quinoxalin-2-yloxy)piperidin-1-yl)ethanone
Uniqueness
The presence of the fluorophenoxy group in 2-(4-Fluorophenoxy)-1-(4-(quinoxalin-2-yloxy)piperidin-1-yl)ethanone can impart unique properties, such as increased lipophilicity, metabolic stability, and potential for specific biological interactions compared to its analogs with different substituents.
Properties
IUPAC Name |
2-(4-fluorophenoxy)-1-(4-quinoxalin-2-yloxypiperidin-1-yl)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN3O3/c22-15-5-7-16(8-6-15)27-14-21(26)25-11-9-17(10-12-25)28-20-13-23-18-3-1-2-4-19(18)24-20/h1-8,13,17H,9-12,14H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLGMXKCDPCITPP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC3=CC=CC=C3N=C2)C(=O)COC4=CC=C(C=C4)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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